Cas no 1220016-62-5 (3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride)

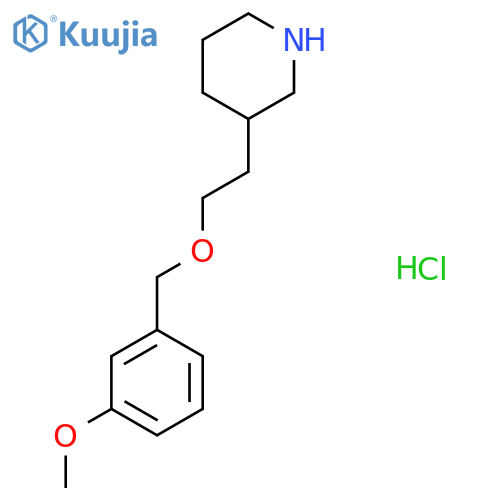

1220016-62-5 structure

商品名:3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride

CAS番号:1220016-62-5

MF:C15H24ClNO2

メガワット:285.80956363678

CID:4687668

3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

- 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidinehydrochloride

- 3-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride

- 3-{2-[(3-methoxyphenyl)methoxy]ethyl}piperidine hydrochloride

- 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride

-

- インチ: 1S/C15H23NO2.ClH/c1-17-15-6-2-4-14(10-15)12-18-9-7-13-5-3-8-16-11-13;/h2,4,6,10,13,16H,3,5,7-9,11-12H2,1H3;1H

- InChIKey: JBYMLYPYHCFVIE-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CC1C=CC=C(C=1)OC)CCC1CNCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 223

- トポロジー分子極性表面積: 30.5

3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M037530-250mg |

3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidinehydrochloride |

1220016-62-5 | 250mg |

$ 375.00 | 2022-06-04 | ||

| TRC | M037530-125mg |

3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidinehydrochloride |

1220016-62-5 | 125mg |

$ 230.00 | 2022-06-04 |

3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

1220016-62-5 (3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 57707-64-9(2-azidoacetonitrile)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量